molecular formula C14H24N2O4 B13336180 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13336180
M. Wt: 284.35 g/mol
InChI Key: NWSTVGZGSINDOF-UHFFFAOYSA-N
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Description

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO4. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce various amide derivatives .

Scientific Research Applications

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The spirocyclic structure contributes to its binding affinity and specificity for certain biological targets .

Biological Activity

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid (commonly referred to as Boc-DAS) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Boc-DAS, including its chemical properties, mechanisms of action, and relevant case studies.

Boc-DAS is characterized by its spirocyclic structure, which contributes to its biological activity. The molecular formula is C14H22N2O5, with a molecular weight of approximately 282.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

PropertyValue
Molecular FormulaC14H22N2O5
Molecular Weight282.34 g/mol
CAS Number937729-06-1
Physical StateSolid

The biological activity of Boc-DAS primarily stems from its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with spirocyclic structures can exhibit significant activity against specific enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Boc-DAS has been shown to inhibit certain enzymes, potentially affecting metabolic processes related to cell growth and proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Boc-DAS against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been documented, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Boc-DAS against Staphylococcus aureus and Escherichia coli. The results indicated that Boc-DAS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of Boc-DAS in mammalian cell lines. Results indicate that while the compound exhibits cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,8-diazaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-6-14(7-9-16)5-4-10(15-14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)

InChI Key

NWSTVGZGSINDOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(=O)O)CC1

Origin of Product

United States

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